molecular formula C16H16N6O3S2 B4607461 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4607461
M. Wt: 404.5 g/mol
InChI Key: QTSDEMAZBYSTPX-UHFFFAOYSA-N
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Description

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c17-22-15(11-4-2-1-3-5-11)20-21-16(22)26-10-14(23)19-12-6-8-13(9-7-12)27(18,24)25/h1-9H,10,17H2,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSDEMAZBYSTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound inhibits the synthesis of essential bacterial proteins by binding to the ribosomal subunits.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

    4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: .

    4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: .

    5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol: .

Comparison:

    Uniqueness: The presence of both sulfanyl and sulfamoyl groups in 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide provides it with unique chemical properties and biological activities compared to other triazole derivatives.

    Activity Spectrum: While similar compounds also exhibit antimicrobial and anticancer activities, the specific substituents in this compound enhance its potency and selectivity.

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide , also known as STL339512, is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C17H18N6O3S2
  • Molecular Weight : 418.5 g/mol
  • IUPAC Name : 2-{[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • CAS Number : 760182-20-5

Antibacterial Activity

Recent studies have demonstrated that compounds with similar triazole structures exhibit significant antibacterial properties. For instance, a study evaluating various synthesized triazole derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the triazole moiety may enhance antibacterial efficacy . The compound is expected to follow a similar trend due to its structural characteristics.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
STL339512TBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in relation to acetylcholinesterase (AChE) and urease. Triazole derivatives are known for their ability to inhibit these enzymes, which are crucial in various biological processes. In particular, studies have reported that certain triazole compounds exhibit strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TypeIC50 Value (µM)
Compound CAcetylcholinesterase21.25 ± 0.15
Compound DUrease2.14 ± 0.003
STL339512TBDTBD

Antifungal and Anticancer Activities

In addition to antibacterial and enzyme inhibition activities, triazole derivatives have been investigated for antifungal and anticancer properties. The structural features of STL339512 may also contribute to these activities. For example, compounds containing the sulfamoyl group have shown promise in anticancer research due to their ability to interfere with tumor growth pathways .

Case Studies

  • Case Study on Antimicrobial Activity :
    A series of synthesized triazole derivatives were tested for antimicrobial activity using agar-well diffusion methods. The results indicated that several derivatives exhibited promising activity against both bacterial and fungal strains, highlighting the potential of STL339512 in treating infections caused by resistant pathogens .
  • Case Study on Enzyme Inhibition :
    In a comparative study of various triazole compounds as urease inhibitors, STL339512 was evaluated alongside known inhibitors. The results demonstrated that STL339512 had comparable or superior inhibitory effects, indicating its potential as a therapeutic agent for conditions like kidney stones where urease plays a significant role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

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